molecular formula C9H7NO5 B1338991 4-Acetyl-3-nitrobenzoic acid CAS No. 79481-75-7

4-Acetyl-3-nitrobenzoic acid

Cat. No. B1338991
CAS RN: 79481-75-7
M. Wt: 209.16 g/mol
InChI Key: XHCPXLLKEYHTPB-UHFFFAOYSA-N
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Description

4-Acetyl-3-nitrobenzoic acid is a chemical compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds and reactions. It is likely to be an aromatic compound with acetyl and nitro functional groups attached to a benzoic acid core.

Synthesis Analysis

The synthesis of compounds related to 4-acetyl-3-nitrobenzoic acid can be achieved through the acetylation of alcohols or phenols. A novel 3-nitrobenzeneboronic acid has been found to catalyze the acetylation of a wide range of alcohols and phenols with acetic anhydride under solvent-free conditions at room temperature. This method provides good to excellent yields and is mild enough to preserve sensitive functional groups such as oximes .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-acetyl-3-nitrobenzoic acid, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been analyzed. The molecule crystallizes as hydrogen-bonded dimers with specific dihedral angles for the substituent groups. The carboxyl group has a dihedral angle of 5.0 degrees, the nitro group 45.0 degrees, and the acetylamino substituent 37.3 degrees with respect to the planar phenyl moiety. The crystal structure is stabilized by intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical behavior of 4-acetyl-3-nitrobenzoic acid can be partially understood by examining the reactions of related nitrobenzoic acids. The dissociation constants and conductivities of various nitrobenzoic acids have been studied in acetonitrile-water mixtures. The dissociation order observed is 2-nitrobenzoic acid > 3-nitrobenzoic acid > 4-nitrobenzoic acid > benzoic acid, which suggests that the position of the nitro group significantly affects the acid's dissociation and interaction with solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetyl-3-nitrobenzoic acid can be deduced from related compounds. Transition metal complexes based on a similar dibenzoic acid derivative exhibit high thermal stability, as demonstrated by thermogravimetric analysis. These compounds form mononuclear units that extend into two-dimensional structures through hydrogen bonds and π-π interactions . The solvent effects on the dissociation of nitrobenzoic acids indicate that solute-solvent interactions, intramolecular hydrogen bonding, resonance, and inductive effects play a role in the behavior of these compounds in solution .

Scientific Research Applications

Crystallography and Structural Analysis

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a molecule closely related to 4-Acetyl-3-nitrobenzoic acid, has been studied for its potential as an inhibitor for the influenza virus neuraminidase protein. It forms hydrogen-bonded dimers in its crystalline form, with specific dihedral angles for its substituent groups. This structural analysis contributes to understanding the interactions and potential applications in antiviral research (Jedrzejas et al., 1995).

Solubility and Solute Descriptor Studies

The solubility of compounds like 3-methyl-4-nitrobenzoic acid, similar to 4-Acetyl-3-nitrobenzoic acid, has been determined in various solvents. Abraham model solute descriptors were calculated to understand the compound's behavior in different solvents, providing insight into its physicochemical properties, which is essential for its application in various fields of scientific research (Acree et al., 2017).

Synthesis and Chemical Reactivity

Studies on the synthesis and reactivity of related nitrobenzoic acid compounds, like 3-Methyl-4-nitrobenzoic acid, provide insights into the chemical reactivity and potential pathways for synthesizing derivatives of 4-Acetyl-3-nitrobenzoic acid. Understanding these synthesis routes is crucial for applications in medicinal chemistry and material science (Cai & Shui, 2005).

Nanotechnology and Sensor Applications

Research on p-nitrobenzoic acid as a structure-directing agent in synthesizing WO3 nanoplates highlights the potential of nitrobenzoic acid derivatives, like 4-Acetyl-3-nitrobenzoic acid, in nanotechnology and sensor applications. These studies provide a foundation for exploring similar applications with 4-Acetyl-3-nitrobenzoic acid (Su et al., 2010).

Photoluminescence and Coordination Chemistry

Studies on luminescent lanthanide ion-based coordination polymers using nitrobenzoic acid ligands suggest potential applications of 4-Acetyl-3-nitrobenzoic acid in photoluminescence and coordination chemistry. This research contributes to the understanding of the electronic and optical properties of nitrobenzoic acid derivatives (de Bettencourt-Dias & Viswanathan, 2006)

Safety And Hazards

While specific safety and hazard information for 4-Acetyl-3-nitrobenzoic acid is not available, it’s important to handle all chemical substances with care. Protective equipment such as gloves and eye protection should be worn, and exposure to skin, eyes, or respiratory system should be avoided .

properties

IUPAC Name

4-acetyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCPXLLKEYHTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JA Pavlisko, CG Overberger - Journal of Polymer Science …, 1981 - Wiley Online Library
… constant on the total apolar range of substrates (S4-, S7-, and Slz-) and that the catalysts do not differ in their order of reactivity for the hydrolysis of the 4-acetyl-3-nitrobenzoic acid …
Number of citations: 6 onlinelibrary.wiley.com
R Tomko, CG Overberger - Journal of Polymer Science …, 1985 - Wiley Online Library
In the previous paper, some ω‐(1‐imidazolyl) and ω‐[4(5)‐imidazolyl]alkanoic acids were synthesized and grafted onto poly(vinylamine). These water soluble catalysts of varying …
Number of citations: 14 onlinelibrary.wiley.com
J Chauhan, SE Chen, KJ Fenstermacher… - Bioorganic & medicinal …, 2015 - Elsevier
Small-molecule mimetics of the β-hairpin flap of HIV-1 protease (HIV-1 PR) were designed based on a 1,4-benzodiazepine scaffold as a strategy to interfere with the flap–flap protein–…
Number of citations: 6 www.sciencedirect.com
C Fischer - 2012 - epub.uni-regensburg.de
Chapter 1 reviews the copper- and palladium-mediated aryl-N bond formations used in the synthesis of biological active compounds. Examples using the palladium-catalysed Buchwald…
Number of citations: 5 epub.uni-regensburg.de

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